Cas no 941507-35-3 (2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol)

2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol
- 2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol
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- インチ: 1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3
- InChIKey: XHJVAJONWNHKAM-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)N(CCC(C)C)C2=CC=CC=C2N=1
2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3287-0280-5mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 5mg |
$103.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-30mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 30mg |
$178.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-4mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 4mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3287-0280-20μmol |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 20μmol |
$118.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-3mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-2μmol |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-1mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
Life Chemicals | F3287-0280-5μmol |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 5μmol |
$94.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-15mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 15mg |
$133.5 | 2023-07-28 | |
Life Chemicals | F3287-0280-25mg |
2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
941507-35-3 | 90%+ | 25mg |
$163.5 | 2023-07-28 |
2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-olに関する追加情報
Compound CAS No. 941507-35-3: 2-(1-(3-Methylbutyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Compound CAS No. 941507-35-3, also known as 2-(1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol, is a complex organic compound with a unique structure that has garnered attention in various fields of chemical research. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with two nitrogen atoms in the ring. The presence of the 3-methylbutyl group and the hydroxymethyl substituent adds further complexity to its structure, making it a subject of interest for both academic and industrial applications.
The molecular structure of this compound consists of a benzodiazole ring system with a hydroxymethyl group attached at the 2-position and a 3-methylbutyl group at the 1-position. The benzodiazole moiety is known for its aromaticity and stability, which contributes to the compound's unique chemical properties. Recent studies have highlighted the potential of such compounds in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The hydroxymethyl group introduces hydrophilic properties, which can enhance bioavailability and solubility in various solvents.
One of the key areas of research involving this compound is its synthesis and characterization. Scientists have explored various synthetic routes to efficiently produce this compound, often employing multi-step reactions involving coupling agents and protecting groups. For instance, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies.
In terms of physical properties, 2-(1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol has been well-documented, making it suitable for use in various chemical reactions and formulations.
The compound's electronic properties have also been studied extensively. Computational chemistry methods, including density functional theory (DFT), have been employed to analyze its frontier molecular orbitals and reactivity patterns. These studies have revealed that the benzodiazole moiety plays a significant role in stabilizing charge transfer processes, which could be advantageous in applications such as organic electronics.
Another area of interest is the biological activity of this compound. Preclinical studies have shown that it exhibits moderate anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Additionally, preliminary anticancer assays have indicated selective cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.
The environmental impact of this compound has also been a topic of recent research. Studies on its biodegradability and toxicity to aquatic organisms have provided valuable insights into its safety profile. These findings are essential for regulatory compliance and ensuring sustainable practices in its production and use.
In conclusion, CAS No. 941507-35-3, or 2-(1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl)ethan
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